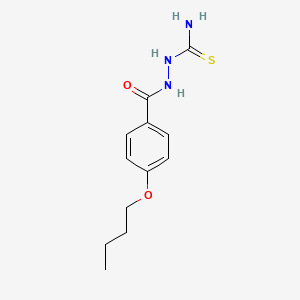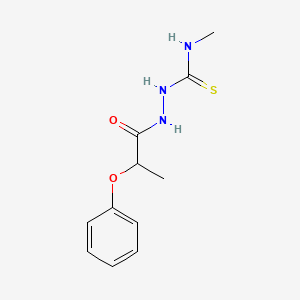![molecular formula C13H18N4O2S2 B4539649 N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4539649.png)
N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide
Vue d'ensemble
Description
This compound belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities and applications in medicinal chemistry. Benzenesulfonamides often serve as key intermediates or final products in the synthesis of various pharmacologically active agents.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable sulfonamide groups with other chemical moieties that introduce the desired functionality, such as triazole rings. This can be achieved through various synthetic pathways, including 1,3-dipolar cycloaddition reactions, which are commonly used for the synthesis of triazole-containing compounds (Khodairy et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzenesulfonamide moiety linked to a triazole ring, which can significantly influence their chemical properties and biological activity. X-ray crystallography and molecular docking studies are often used to determine the precise molecular structure and the possible interactions with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives can participate in various chemical reactions, including further substitutions, which allow for the introduction of additional functional groups or the modification of existing ones. The presence of the triazole ring can also enable reactions specific to this heterocycle, such as nucleophilic substitutions or metal-catalyzed cross-couplings (Coste et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and drug development. These properties can be influenced by the nature of the substituents and the overall molecular architecture (Mohamed-Ezzat et al., 2023).
Applications De Recherche Scientifique
Antifungal Activity
Research into derivatives of benzenesulfonamide, including those related to the given compound, has demonstrated promising antifungal properties. For example, the synthesis of novel triazepines, pyrimidines, and azoles utilizing 4-toluenesulfonamide as a building block has shown good antifungal activity. This suggests the potential of such compounds in the development of new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Enzyme Inhibition and Molecular Docking Studies
Novel Schiff bases derived from sulfamethoxazole have been synthesized and characterized, showing significant enzyme inhibition properties. These compounds, including analogs of the specified chemical structure, demonstrate inhibitory actions on cholesterol esterase, tyrosinase, and α-amylase activities. Molecular docking studies further reveal the potential binding interactions between these inhibitors and enzymes, offering insights into the development of enzyme-targeted therapies (Alyar et al., 2019).
Photodynamic Therapy for Cancer Treatment
Certain benzenesulfonamide derivatives have been synthesized and evaluated for their photodynamic therapy (PDT) applications. These compounds, characterized by their high singlet oxygen quantum yield, show remarkable potential for Type II photosensitization, which is crucial for effective cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Properties
Sulfonamide derivatives have been synthesized to explore their antibacterial and antifungal activities. These compounds, including pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, showed promising results against various bacterial and fungal strains. Such research indicates the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
UV Protection and Antimicrobial Applications for Textiles
Thiazole azodyes containing sulfonamide moiety have been developed for the dual purpose of dyeing textiles and providing UV protection and antimicrobial properties. This application is significant for enhancing the functional benefits of fabric materials, making them suitable for various practical uses (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Propriétés
IUPAC Name |
N-[2-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-13(2,9-20-12-15-14-10-17(12)3)16-21(18,19)11-7-5-4-6-8-11/h4-8,10,16H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLOQXVQXPQTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NN=CN1C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(butylthio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4539568.png)
![ethyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4539576.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4539579.png)


![N-benzyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4539623.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4539626.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4539629.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4539636.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B4539640.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4539643.png)
![7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4539668.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4539676.png)
![N-(2-pyridinylmethyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4539686.png)